Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
“Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including a methoxy group, a benzyl group, an amino group, an oxo group, and a benzoate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the addition of the functional groups, and the formation of the amide bond . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the functional groups contribute to its reactivity .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the oxo group could be involved in redox reactions, and the benzoate group could undergo ester hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. MAB serves as an organoboron reagent in this process, enabling the construction of complex molecules.
Key Points:- Mechanism : MAB undergoes oxidative addition and transmetalation with palladium, leading to the formation of new C–C bonds .
Antiarrhythmic Activity
Overview: MAB derivatives have shown promise as antiarrhythmic agents. One specific compound, 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride (1e), exhibits statistically significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models .
Biological Properties
Overview: MAB derivatives belong to the 4(3H)-quinazolinone family, known for their diverse biological properties.
Key Points:Mechanism of Action
Target of Action
Compounds with similar structures have been known to targetbenzylic positions on a benzene ring . These positions are activated towards free radical attack .
Mode of Action
The compound interacts with its targets through a series of reactions. It involves nucleophilic substitution and oxidation . The compound’s benzylic position can undergo SN1 or SN2 reactions , depending on the classification of the alkyl halide portion of the molecule and the solvent used .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the transmetalation of organoboron reagents .
Result of Action
The result of the compound’s action involves the formation of new bonds. For instance, in an SN1 or SN2 reaction at the benzylic position, a nucleophile substitutes for a halogen .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the rate of reaction can be affected by the difference in electronegativity . Additionally, the compound’s reactivity can be enhanced due to the adjacent aromatic ring .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-15-6-4-3-5-13(15)11-19-16(21)17(22)20-14-9-7-12(8-10-14)18(23)25-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRLDRWWIGWKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate |
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